molecular formula C32H36N4O5S B4295197 N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

Cat. No.: B4295197
M. Wt: 588.7 g/mol
InChI Key: MXCREQYUPKHICT-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound It features multiple functional groups, including hydroxyl, isopropyl, methyl, piperidinylsulfonyl, and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE likely involves multiple steps, including:

  • Formation of the phthalazinone core.
  • Introduction of the piperidinylsulfonyl group.
  • Coupling with the hydroxy-isopropyl-methylphenyl moiety.
  • Final acetamide formation.

Each step would require specific reagents, catalysts, and conditions, such as:

    Reagents: Phthalic anhydride, piperidine, sulfonyl chloride, isopropyl alcohol, methyl iodide, acetic anhydride.

    Conditions: Controlled temperatures, inert atmosphere, and specific solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic agent or drug candidate.

    Industry: Use in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-acetamide: A simpler analog with similar functional groups.

    N-(4-isopropylphenyl)-acetamide: Another analog with an isopropyl group.

    N-(4-methylphenyl)-acetamide: An analog with a methyl group.

Uniqueness

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is unique due to its combination of functional groups and structural complexity, which may confer specific properties and applications not found in simpler analogs.

Properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-20(2)26-18-27(22(4)16-28(26)37)33-30(38)19-36-32(39)25-11-7-6-10-24(25)31(34-36)23-13-12-21(3)29(17-23)42(40,41)35-14-8-5-9-15-35/h6-7,10-13,16-18,20,37H,5,8-9,14-15,19H2,1-4H3,(H,33,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCREQYUPKHICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4C)O)C(C)C)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 2
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 4
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

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